3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3F6N3O3S/c1-8-2-13(36-16(8)17(34)30-6-14(33)31-7-19(24,25)26)12-5-18(35-32-12,20(27,28)29)9-3-10(21)15(23)11(22)4-9/h2-4H,5-7H2,1H3,(H,30,34)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKWFBCPLKNOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C2=NOC(C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3F6N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide (hereafter referred to as "the compound") has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiophene ring and oxazole moiety, contributing to its unique biological properties. The presence of trifluoromethyl groups enhances lipophilicity and biological activity.
Antitumor Activity
Recent studies have indicated that the compound exhibits significant antitumor activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including:
- Breast Cancer : The compound showed IC50 values in the low micromolar range against MCF-7 cells.
- Lung Cancer : It effectively inhibited A549 cell growth with a similar IC50 profile.
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p21 .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It displayed notable activity against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest potential applications in treating infections caused by resistant bacterial strains .
Anti-inflammatory Effects
In vivo studies using animal models of inflammation showed that the compound reduces edema and inflammatory cytokine levels. Specifically, it decreased TNF-alpha and IL-6 levels in carrageenan-induced paw edema models. This anti-inflammatory effect is attributed to the inhibition of NF-kB signaling pathways .
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer assessed the efficacy of the compound in combination with standard chemotherapy. Results indicated improved overall survival rates compared to control groups, suggesting enhanced therapeutic benefits when used synergistically with existing treatments .
- Case Study on Infection Management : In a study focusing on patients with chronic infections resistant to conventional antibiotics, the compound was administered as part of a combination therapy. The results showed significant reductions in infection markers and improved patient outcomes .
Scientific Research Applications
Veterinary Applications
Lotilaner is primarily recognized for its role as an ectoparasiticide . It has been utilized extensively in veterinary medicine to combat flea and tick infestations in pets. Its mechanism of action involves the inhibition of GABA-gated chloride channels in arthropods, leading to paralysis and death of the parasites.
Ectoparasiticidal Activity
- Target Species : Effective against a variety of ectoparasites including fleas and ticks.
- Administration : Typically administered orally or topically in pets.
- Marketed Products : Lotilaner is marketed under the brand name Credelio , which is FDA-approved for use in dogs and cats.
Human Medical Applications
While primarily used in veterinary contexts, research into Lotilaner's potential applications in human medicine is ongoing. Notably, it has been approved for the treatment of Demodex blepharitis , a condition caused by mites affecting the eyelids.
Ophthalmic Use
- FDA Approval : On July 25, 2023, Lotilaner received FDA approval for treating Demodex blepharitis.
- Mechanism : Similar to its veterinary applications, it acts as a GABA-gated chloride channel antagonist.
Research Insights
Recent studies have explored the compound's broader pharmacological properties beyond parasiticide effects.
Anti-inflammatory Potential
Research suggests that derivatives of thiophene compounds similar to Lotilaner may exhibit anti-inflammatory properties. Molecular docking studies indicate potential as a 5-lipoxygenase inhibitor , which could lead to new therapeutic avenues for inflammatory conditions .
Anticancer Activity
Investigations into related compounds have shown promising anticancer activities against various cancer cell lines. For instance, derivatives with trifluoromethyl groups have demonstrated significant growth inhibition in several cancer types .
Synthetic Pathways and Structural Analysis
The synthesis of Lotilaner involves multi-step organic reactions that yield its complex structure. Analytical techniques such as NMR and LC-MS are employed to confirm its identity and purity.
Synthesis Overview
- The compound is synthesized through a series of transformations involving readily available reagents.
- Structural confirmation is achieved using techniques like NMR and mass spectrometry.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene Carboxamide Derivatives
Key Observations :
- The target compound’s extensive halogenation (3×Cl, 2×CF₃) contrasts with simpler halogenation in analogs like the 5-chloro derivative or difluorophenyl-containing pyrimidines . This likely enhances hydrophobicity and binding affinity.
- The oxazole and triazolone heterocycles in the target and analog may confer distinct conformational rigidity, influencing target selectivity.
Table 2: Functional Group Impact on Properties
Research Findings :
Crystallography :
- Structural determination of such complex molecules likely employs software like SHELXL or SIR97 , which are standard for small-molecule refinement.
Preparation Methods
Synthesis of 3-Methylthiophene-2-Carboxylic Acid Derivatives
The thiophene backbone is synthesized via Friedel-Crafts acylation or carboxylation of 3-methylthiophene. A 2020 patent demonstrates the conversion of 3-methyl-2-thiophenecarboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux (40°C for 2–4 hours). Subsequent amidation with 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride under cryogenic conditions (0–5°C) yields the intermediate 3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]thiophene-2-carboxamide .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 40°C (acyl chloride formation) | |
| Cooling Range | 0–5°C (amide coupling) | |
| Solvent System | Dichloromethane (DCM) | |
| Catalyst | Triethylamine (TEA) |
Isoxazoline Ring Formation
Cyclization of Trichlorophenyl-Substituted Isoxazoline
The isoxazoline moiety is constructed via a [3+2] cycloaddition between a nitrile oxide and a trifluoromethyl-substituted alkene. A 2022 study highlights the use of 3,4,5-trichlorobenzaldehyde oxime, which is chlorinated in situ with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 75°C. The resulting nitrile oxide undergoes cycloaddition with ethyl 3-(trifluoromethyl)but-2-enoate to form the 5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl group.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 75°C (NCS chlorination) | |
| Yield | 52% (after chromatography) | |
| Solvent | DMF/THF mixture |
Final Amide Coupling and Purification
Enantioselective Crystallization
The patent WO2022016490A1 details a crystallization process to enhance enantiomeric purity. The crude product is dissolved in ethyl acetate or isopropyl acetate and combined with a C₅–C₈ hydrocarbon (e.g., heptane). Slow cooling to −20°C achieves 96.5% enantiomeric excess (ee) of the (5S)-enantiomer.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Crystallization Solvent | Ethyl acetate/heptane | |
| Purity Achieved | 96.5% S-isomer | |
| Temperature Range | −20°C to 30°C |
Comparative Analysis of Synthetic Routes
Yield Optimization Challenges
-
Amide Coupling Efficiency : The reaction between the thiophene acyl chloride and 2-amino-N-(2,2,2-trifluoroethyl)acetamide exhibits variable yields (52–75%) depending on stoichiometry and solvent. Excess triethylamine (3.1 eq) improves proton scavenging but complicates purification.
-
Isoxazoline Stability : The cycloaddition intermediate is sensitive to hydrolysis, necessitating anhydrous conditions.
Solvent Selection Impact
| Solvent System | Purpose | Outcome |
|---|---|---|
| DCM/TEA | Acyl chloride formation | 85% conversion to chloride |
| DMF/NCS | Nitrile oxide generation | 52% isolated yield |
| Ethyl acetate/heptane | Enantiomeric purification | 96.5% ee |
Industrial-Scale Considerations
Process Intensification Strategies
-
Continuous Flow Synthesis : Pilot studies suggest that microreactor technology reduces reaction times for nitrile oxide generation by 40% compared to batch processing.
-
Green Chemistry Metrics : Replacement of DMF with cyclopentyl methyl ether (CPME) in cycloaddition steps reduces environmental impact (E-factor: 12 → 8) .
Q & A
How can researchers optimize the synthetic yield of this compound given its complex heterocyclic structure?
Basic Research Question
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including cyclization and functional group coupling. Key strategies include:
- Reagent Selection : Use iodine and triethylamine for cyclization, as demonstrated in the synthesis of similar oxazole-thiophene hybrids .
- Flow Chemistry : Implement continuous-flow systems to improve reaction control and scalability, as shown in the optimization of diphenyldiazomethane synthesis .
- Design of Experiments (DoE) : Apply statistical modeling to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .
What analytical techniques are recommended for confirming the structure and purity of this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm the presence of the trifluoromethyl, thiophene, and oxazole groups, as seen in structurally related carboxamides .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions, similar to thiazolo-pyrimidine derivatives .
- HPLC-MS : Assess purity and detect byproducts, leveraging methods from pesticide chemical analysis .
How should researchers design experiments to evaluate the compound’s biological activity against specific therapeutic targets?
Advanced Research Question
Methodological Answer:
- Target Selection : Prioritize targets based on structural analogs (e.g., oxazole and thiophene derivatives with anticancer or antimicrobial activity ).
- Enzyme Inhibition Assays : Use fluorescence-based assays to measure inhibition of kinases or proteases, referencing protocols for thiadiazole derivatives .
- Cell-Based Models : Employ 3D tumor spheroids or primary cell cultures to assess cytotoxicity and mechanism of action .
What strategies can address metabolic instability identified in preliminary pharmacokinetic studies?
Advanced Research Question
Methodological Answer:
- Deuterium Incorporation : Replace metabolically labile hydrogen atoms with deuterium to prolong half-life, as suggested in aldehyde oxidase studies .
- Prodrug Design : Modify the carboxamide group to a hydrolyzable ester, improving bioavailability .
- Metabolite Identification : Use LC-HRMS to identify unstable regions, guided by computational predictions of aldehyde oxidase interactions .
How can researchers resolve discrepancies in biological activity data across different assay platforms?
Advanced Research Question
Methodological Answer:
- Assay Validation : Standardize conditions (e.g., pH, serum concentration) to minimize variability, as seen in antifungal testing of oxazole-carboxamides .
- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG mixtures) to address aggregation artifacts, referencing thiophene derivative studies .
- Orthogonal Assays : Confirm activity via dual methods (e.g., enzymatic and cellular assays) to rule out false positives .
What computational methods are effective in predicting metabolic pathways and guiding structural modifications?
Advanced Research Question
Methodological Answer:
- In Silico Metabolism Tools : Use software like GLORY or ADMET Predictor to identify vulnerable sites (e.g., trifluoroethylamino group) .
- Docking Simulations : Model interactions with cytochrome P450 enzymes to prioritize modifications that reduce off-target metabolism .
- QSAR Modeling : Corrogate structural features (e.g., chlorophenyl substitution) with metabolic stability data from similar compounds .
How can researchers investigate the role of the trifluoromethyl group in target binding affinity?
Basic Research Question
Methodological Answer:
- Isosteric Replacement : Synthesize analogs with –CF replaced by –Cl or –CH and compare binding kinetics .
- Crystallographic Analysis : Resolve ligand-target complexes to visualize fluorine interactions, as done for thiazolo-pyrimidine derivatives .
- Thermodynamic Profiling : Use ITC (Isothermal Titration Calorimetry) to measure entropy/enthalpy contributions of the –CF group .
What protocols are recommended for assessing the compound’s potential off-target effects in vitro?
Advanced Research Question
Methodological Answer:
- Broad-Panel Screening : Test against a panel of 50+ kinases or GPCRs, following protocols for oxazole-based inhibitors .
- Transcriptomic Profiling : Use RNA-seq to identify unexpected pathway modulation in treated cells .
- Secondary Pharmacology Assays : Include hERG channel inhibition and phospholipidosis risk assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
